molecular formula C15H10FNO2 B7807737 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Cat. No.: B7807737
M. Wt: 255.24 g/mol
InChI Key: DGCPHKXNPPUVDD-UHFFFAOYSA-N
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Description

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is an organic compound with the molecular formula C15H10FNO2 and a molecular weight of 255.24 g/mol . This compound is characterized by the presence of a fluoro group, a formylphenoxy group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzonitrile with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Fluoro-4-((4-carboxyphenoxy)methyl)benzonitrile.

    Reduction: 3-Fluoro-4-((4-formylphenoxy)methyl)benzylamine.

    Substitution: 3-Methoxy-4-((4-formylphenoxy)methyl)benzonitrile.

Scientific Research Applications

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the formyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzonitrile: A simpler analog lacking the formylphenoxy group.

    4-Formylphenoxyacetic acid: Contains the formylphenoxy group but lacks the fluoro and nitrile groups.

Uniqueness

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro and formylphenoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-fluoro-4-[(4-formylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-15-7-12(8-17)1-4-13(15)10-19-14-5-2-11(9-18)3-6-14/h1-7,9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPHKXNPPUVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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